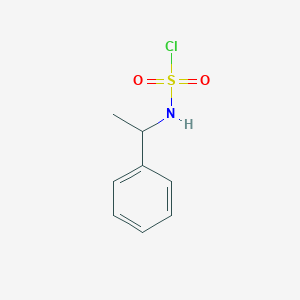

N-(1-phenylethyl)sulfamoyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to N-(1-phenylethyl)sulfamoyl chloride often involves reactions with sulfamoyl chlorides, which can be activated by Cl-atom abstraction by a silyl radical, offering a pathway to sulfonamides from alkenes. This method signifies a straightforward approach for synthesizing aliphatic sulfonamides using olefins, showcasing the compound's accessibility for further research and application in medicinal chemistry (Hell et al., 2019).

Molecular Structure Analysis

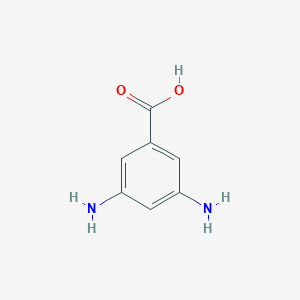

The molecular structure of compounds related to N-(1-phenylethyl)sulfamoyl chloride is characterized by X-ray crystallography, providing precise details about their geometric configuration. For instance, the structure of 1-amidino-3-(3-sulfamoylphenyl)urea hydrochloride was determined, revealing a completely planar molecular conformation with significant sp2 hybridization of the amidinourea N atoms. This analysis highlights the importance of molecular geometry in understanding the chemical behavior and reactivity of these compounds (Sutton & Cody, 1989).

科学的研究の応用

Efficient General Method for Sulfamoylation

A study demonstrates the use of N-(1-phenylethyl)sulfamoyl chloride in the sulfamoylation reaction of hydroxyl groups, highlighting an efficient method that accelerates the reaction in specific solvents, such as N, N-dimethylacetamide or 1-methyl-2-pyrrolidone, compared to traditionally used solvents. This method yields the highest sulfamate products without requiring a base, indicating a versatile application in organic synthesis and drug design (Okada et al., 2000).

Sulfonamide Derivatives as Cholinesterase Inhibitors

Research into sulfonamide derivatives of 2-amino-1-phenylethane, which might be synthesized using a related process, shows these molecules as potential drug candidates for Alzheimer's disease treatment. They exhibit significant enzyme inhibition activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), underscoring the compound's potential in therapeutic applications (Abbasi et al., 2014).

Activation of Sulfamoyl Chlorides for Sulfonamide Synthesis

Another study reveals that sulfamoyl chlorides, including potentially N-(1-phenylethyl)sulfamoyl chloride, can be activated using a silyl radical-mediated approach for direct access to aliphatic sulfonamides from alkenes. This method represents a novel pathway for late-stage functionalization, crucial for medicinal chemistry and drug development processes (Hell et al., 2019).

Safer Preparative Method for Nonsymmetrical Sulfamides

A safer and more convenient methodology for preparing sulfamides utilizes N-sulfamoyloxazolidinone derivatives as a synthetic equivalent to hazardous N-sulfamoyl chloride. This approach has implications for large-scale synthesis, offering a less corrosive and hazardous alternative for generating sulfamides, which are valuable in various pharmaceutical applications (Borghese et al., 2006).

Novel Synthesis Strategies and Biological Applications

The literature also discusses novel synthetic strategies utilizing N-(1-phenylethyl)sulfamoyl chloride or related compounds for creating bioactive molecules with potential antimicrobial, anticancer, and enzyme inhibition properties. These studies underscore the compound's versatility in synthesizing derivatives with significant biological activities, paving the way for new therapeutic agents (Darwish et al., 2014), (Gilles et al., 2019).

特性

IUPAC Name |

N-(1-phenylethyl)sulfamoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2S/c1-7(10-13(9,11)12)8-5-3-2-4-6-8/h2-7,10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOPLNBUUOURXFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

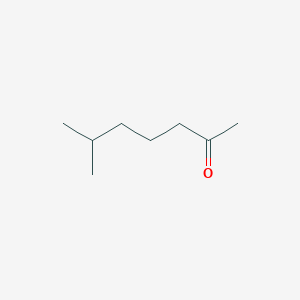

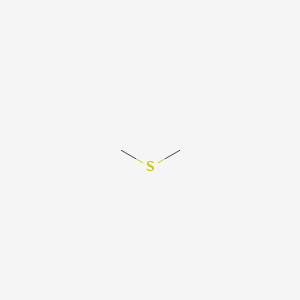

CC(C1=CC=CC=C1)NS(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-phenylethyl)sulfamoyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。